molecular formula C9H7Br2FO2 B6183059 methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate CAS No. 2385646-08-0

methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate

Cat. No.: B6183059
CAS No.: 2385646-08-0
M. Wt: 325.96 g/mol
InChI Key: AKJGILMPOGNWQC-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate (CAS: 2385646-08-0) is a halogenated aromatic ester characterized by a bromine atom at position 4, a bromomethyl group at position 2, and a fluorine atom at position 3 on the benzene ring. Its molecular formula is C₉H₆Br₂FO₂, with a molecular weight of 348.96 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its reactive bromomethyl and bromo substituents, which enable nucleophilic substitutions and cross-coupling reactions .

Synthetic routes often start from methyl 4-methyl-3-fluorobenzoate, which undergoes bromination using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to install the bromomethyl group . The compound’s structural complexity and halogen density make it valuable for constructing polyfunctionalized aromatic frameworks.

Properties

CAS No.

2385646-08-0

Molecular Formula

C9H7Br2FO2

Molecular Weight

325.96 g/mol

IUPAC Name

methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)5-2-3-7(11)8(12)6(5)4-10/h2-3H,4H2,1H3

InChI Key

AKJGILMPOGNWQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)F)CBr

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate typically involves multi-step reactions starting from simpler aromatic compoundsThe reaction conditions often include the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) for the bromination step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed depend on the specific reaction and conditions. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug development due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate depends on the specific application and reaction. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. The presence of the fluorine atom can influence the reactivity and stability of the compound by affecting the electron density on the aromatic ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate is compared with structurally related halogenated benzoates (Table 1).

Table 1: Comparison of this compound and Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Highlights References
Methyl 4-bromo-2-(bromomethyl)benzoate Br (4), BrCH₂ (2) C₉H₇Br₂O₂ 322.96 Precursor for Suzuki couplings; agrochemical intermediates
Methyl 4-(bromomethyl)-3-fluorobenzoate BrCH₂ (4), F (3) C₉H₈BrFO₂ 247.06 Intermediate in HDAC inhibitor synthesis
Methyl 4-bromo-3-fluoro-2-hydroxybenzoate Br (4), F (3), OH (2) C₈H₆BrFO₃ 261.04 Limited reactivity due to hydroxyl group
Methyl 4-(2-bromoethyl)-3-fluorobenzoate BrCH₂CH₂ (4), F (3) C₁₀H₁₀BrFO₂ 261.10 Used in spirocyclic compound synthesis
Methyl 4-bromo-2-methylbenzoate Br (4), CH₃ (2) C₉H₉BrO₂ 229.07 Simpler structure; lower halogen reactivity

Key Structural and Functional Differences

Substituent Reactivity: The bromomethyl group at position 2 in the target compound enhances electrophilic reactivity compared to methyl or hydroxyl groups in analogues like methyl 4-bromo-2-methylbenzoate or methyl 4-bromo-3-fluoro-2-hydroxybenzoate. This makes it more suitable for alkylation or nucleophilic substitution reactions . The fluorine atom at position 3 provides electron-withdrawing effects, stabilizing the aromatic ring and directing subsequent reactions to specific positions. This contrasts with non-fluorinated analogues, which exhibit different regioselectivity in cross-couplings .

Synthetic Utility :

  • Methyl 4-(bromomethyl)-3-fluorobenzoate (III-3 in ) is a direct precursor to the target compound and shares its utility in synthesizing histone deacetylase (HDAC) inhibitors. However, the additional bromine at position 4 in the target compound expands its applicability in palladium-catalyzed reactions (e.g., Buchwald-Hartwig aminations) .
  • Compounds lacking bromine at position 4, such as methyl 4-(2-bromoethyl)-3-fluorobenzoate, are less versatile in constructing halogen-rich pharmacophores .

Hydroxyl-containing analogues (e.g., methyl 4-bromo-3-fluoro-2-hydroxybenzoate) exhibit higher polarity, limiting their use in non-polar reaction media .

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